4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one” is a Schiff base ligand derived from 4-Amino antipyrine . It is known to act as a bidentate or tridentate ligand when coordinated to a metal ion . The ligand is found to be chelating with the metal ion in a neutral tridentate manner through the azo methane nitrogen atoms and oxygen group of the acetoacetanilide .

Synthesis Analysis

The ligand was prepared and then reacted with metal salts in ethanol as a solvent in a 1:1 ratio (metal:ligand) . The complexes have the general formula [MLCI.2H2O] where M = Co(II), Ni(II), and Cu(II) .Molecular Structure Analysis

The measurements indicated that the ligand coordinates with the metal (II) ion in a neutral tridentate manner through the azo methane nitrogen atoms, and oxygen group of the acetoacetanilide . All the studies reveal a coordination six for the metals in all the complexes . Octahedral structures were suggested for metal complexes .Chemical Reactions Analysis

The ligand and its metal complexes were characterized using metal analysis by atomic absorption, infrared spectra, electronic spectra, 1H NMR spectral studies, molar conductance, and magnetic moment measurements . The stability constant of complexes was calculated spectrophotometrically .Physical and Chemical Properties Analysis

The melting point of the ligand and its metal complexes were determined by Electro thermal melting point apparatus .Aplicaciones Científicas De Investigación

Structural Studies

A study by Mnguni and Lemmerer (2015) explored the structural characteristics of six derivatives of 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, examining their hydrogen-bonding motifs and molecular interactions. This research provides insights into the compound's structural versatility and its potential applications in synthesizing new molecules with tailored properties (Mnguni & Lemmerer, 2015).

Fluorescent Chemosensor Development

Asiri et al. (2018) synthesized a derivative of this compound, demonstrating its application as a fluorescent chemosensor for the detection of Al3+ ions. This highlights the compound's potential in developing sensitive and selective sensors for environmental and biological applications (Asiri et al., 2018).

Anticancer Activity

Research by Ghorab, El-Gazzar, and Alsaid (2014) utilized 4-aminoantipyrine, a key intermediate of this compound, to synthesize derivatives showing significant anticancer activity against a human breast cancer cell line. This indicates its potential in the development of novel anticancer agents (Ghorab, El-Gazzar, & Alsaid, 2014).

Corrosion Inhibition

Emregül and Hayvalı (2006) investigated a Schiff base derived from this compound as a corrosion inhibitor for steel in acidic conditions. This research opens avenues for its application in corrosion prevention in industrial settings (Emregül & Hayvalı, 2006).

Optical Properties

El-Ghamaz et al. (2017) synthesized derivatives of this compound and studied their optical properties, indicating their potential in optoelectronic applications (El-Ghamaz et al., 2017).

Antibacterial Applications

A study by Asiri and Khan (2010) on Schiff bases containing this compound revealed moderate to good antibacterial activity, suggesting its use in developing new antibacterial agents (Asiri & Khan, 2010).

Mecanismo De Acción

Direcciones Futuras

The study of the metal complexes of antipyrine in antineoplastic medication, molecular biology, and bioengineering has become hotspots in recent years . This suggests that there could be potential future directions in these areas for “4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one” and its complexes.

Propiedades

IUPAC Name |

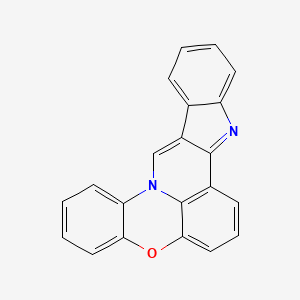

8-oxa-1,15-diazahexacyclo[11.10.1.02,7.09,24.014,22.016,21]tetracosa-2,4,6,9,11,13(24),14,16,18,20,22-undecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O/c1-2-8-16-13(6-1)15-12-23-17-9-3-4-10-18(17)24-19-11-5-7-14(21(19)23)20(15)22-16/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPQXZFSRMLQLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CN4C5=CC=CC=C5OC6=CC=CC(=C64)C3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)

![6-Bromoimidazo[1,5-a]pyridine](/img/structure/B578197.png)

![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)